molecular formula C9H17N B2550548 Spiro[3.5]nonan-5-amine CAS No. 1554223-36-7

Spiro[3.5]nonan-5-amine

Cat. No. B2550548
CAS RN: 1554223-36-7
M. Wt: 139.242
InChI Key: QSVJDJBEPMCYAZ-UHFFFAOYSA-N
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Description

Synthesis of Spiro[3.5]nonan-5-amine

Spiro[3.5]nonan-5-amine is a compound that can be synthesized through various methods, often involving multi-step reactions to create the spirocyclic structure. The synthesis of related spiro-fused compounds has been described using β-aryl pyrrolidines, which are synthesized through a three-step methodology including Knoevenagel condensation, 1,3-dipolar cycloaddition, and nitrile reduction . Another method for synthesizing spiro compounds involves a three-component reaction catalyzed by L-proline in water, which is an environmentally friendly approach . Although these methods do not directly describe the synthesis of Spiro[3.5]nonan-5-amine, they provide insight into the types of reactions that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of spiro compounds like Spiro[3.5]nonan-5-amine typically features a spirocyclic framework, which is a bicyclic system where two rings are joined at a single carbon atom. This spiro junction can impart unique stereochemical and physicochemical properties to the molecule . The synthesis of related spiro compounds has been achieved with high diastereo- and enantioselectivities, indicating the potential for creating well-defined chiral centers in such structures .

Chemical Reactions Analysis

Spiro compounds can participate in various chemical reactions, depending on their functional groups and the overall molecular framework. For instance, spirohydantoins have been used to synthesize non-protein amino acids through alkaline hydrolysis . Additionally, spiro[chroman-3,3'-indolin]-2'-ones have been transformed into functionalized spiranes through reactions such as Wittig, TCRA, acetal protection, and reduction . These transformations highlight the versatility of spiro compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their three-dimensional structure and the presence of multiple stereocenters. For example, spiro[piperidine-2,2'-adamantane] derivatives have shown potent anti-influenza A activity, demonstrating the biological relevance of spirocyclic amines . The sp3-rich frameworks of spiro- and bridged bicyclic structures offer unique physicochemical properties, which can be precisely tailored by the position of substituent groups .

Scientific Research Applications

  • Catalysis and Synthesis :

    • Spiro compounds like Spiro[3.5]nonan-5-amine are utilized in organocatalytic asymmetric heterodomino reactions, such as the Knoevenagel/Diels-Alder/epimerization sequence. This process enables the synthesis of symmetrical and nonsymmetrical synthons of benzoannelated centropolyquinanes with high diastereoselectivity and moderate enantioselectivity (Ramachary et al., 2004).
  • Pharmaceutical Research :

    • Spiro compounds have been synthesized and evaluated for their antiviral activity. Certain aminoadamantane derivatives, which are structurally related to Spiro[3.5]nonan-5-amine, have shown efficacy against influenza A virus (Kolocouris et al., 1994).
    • Another study focused on the synthesis of spiropiperazines and their in vitro activity against influenza A H3N2 virus, indicating the relevance of spiro compounds in developing anti-influenza drugs (Fytas et al., 2010).
  • Material Science :

    • Spiro compounds are integral in the development of novel polyimides with unique properties like high organosolubility and optical transparency. These materials have potential applications in electronics and optics (Zhang et al., 2010).
  • Analytical Chemistry :

    • Spiro compounds have been used in developing smart indicators for early detection of steel corrosion. The "turn-on" fluorescence feature of these compounds is valuable for nondestructive testing in industrial applications (Augustyniak et al., 2009).
    • Spiropyran derivatives, similar in structure to Spiro[3.5]nonan-5-amine, have been used as detectors and fluorescence probes in environmental and bio-imaging fields, especially for the recognition of amines (Xue et al., 2020).

properties

IUPAC Name

spiro[3.5]nonan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-8-4-1-2-5-9(8)6-3-7-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVJDJBEPMCYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCC2)C(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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